N-(4-ethylphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
Description
The compound N-(4-ethylphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine features a hybrid structure combining a triazole core, a piperazine-carboxamide moiety, and substituted aromatic groups.
Properties
IUPAC Name |
[5-(4-ethylanilino)triazolidin-4-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c1-3-17-6-8-18(9-7-17)23-21-20(24-26-25-21)22(29)28-14-12-27(13-15-28)19-10-4-16(2)5-11-19/h4-11,20-21,23-26H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLRRHDOSXYDJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C22H30N6O
- Molecular Weight : 394.5 g/mol
- CAS Number : 1291859-99-8
The structure includes a triazole ring, a piperazine moiety, and aromatic substituents that contribute to its pharmacological profile.
This compound is hypothesized to exert its biological effects through multiple mechanisms:
- Kinase Inhibition : Similar compounds have shown efficacy as kinase inhibitors, targeting pathways involved in cancer progression. This compound may inhibit specific kinases that are dysregulated in various malignancies.
- Antimicrobial Activity : The presence of the triazole moiety suggests potential antimicrobial properties, as triazoles are known for their effectiveness against fungal infections and some bacterial strains.
Anticancer Activity
Research indicates that derivatives of triazole-piperazine hybrids can inhibit tumor cell proliferation. A study focusing on similar compounds reported IC50 values in the low nanomolar range against various cancer cell lines. The compound's ability to inhibit key signaling pathways involved in cell survival and proliferation is under investigation.
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | EGFR | 20 | |
| Compound B | VEGFR | 50 | |
| This compound | Unknown | TBD | This study |
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of triazole-based compounds. For instance:
- Synthesis and Evaluation : A study synthesized several triazole derivatives and evaluated their anticancer activity against breast cancer cell lines. The results indicated that modifications in the piperazine ring significantly influenced biological activity.
- In Vivo Studies : Preliminary in vivo studies on related compounds demonstrated significant tumor growth inhibition in xenograft models, suggesting that this compound may exhibit similar effects.
Comparison with Similar Compounds
Key Structural Features :
- Piperazine-carboxamide linker : Enhances solubility and enables conformational flexibility.
- Aromatic substituents : The 4-ethylphenyl and 4-methylphenyl groups introduce hydrophobic interactions and modulate electronic properties.
Structural Analogs with Modified Aromatic Substituents
Table 1: Substituent Effects on Activity and Physicochemical Properties
Key Observations :
- Substituent Position : The position of methyl or chloro groups on aromatic rings significantly impacts binding affinity. For example, 4-methylphenyl (target compound) vs. 3-methylphenyl () alters steric and electronic interactions .
- Heterocyclic Variations : Replacing the triazole with a thiazole () reduces molecular weight but may compromise metabolic stability.
- Electron-Withdrawing Groups : Trifluoromethylphenyl derivatives () exhibit enhanced receptor affinity due to strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound.
Pharmacological and Docking Studies
Insights :
- Triazole-thiazole hybrids () show strong antiviral docking scores, but the absence of a piperazine group in these compounds limits direct comparison.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
